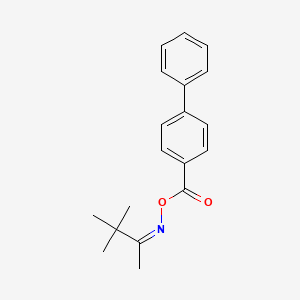![molecular formula C18H18N2O2 B3826679 N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B3826679.png)
N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide, also known as AMPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a member of the acrylamide family of compounds and has been shown to have a variety of biochemical and physiological effects in vitro and in vivo.
Mécanisme D'action
The exact mechanism of action of N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide is not fully understood, but it is thought to act primarily as a modulator of the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines, as well as to increase the production of anti-inflammatory cytokines. In addition, N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects, including its ability to modulate the immune system, reduce inflammation, and inhibit pain. It has also been shown to have antioxidant properties, and has been investigated for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide in laboratory experiments is its ability to modulate the immune system, which makes it a useful tool for studying the role of the immune system in various disease states. In addition, its potent analgesic effects make it a useful tool for studying pain pathways. However, one of the limitations of using N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide in laboratory experiments is its potential toxicity, which can limit its usefulness in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects in vitro and in vivo. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have antioxidant properties and to protect against oxidative stress. Finally, further research is needed to fully understand the mechanism of action of N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide, which could lead to the development of new therapeutic agents that target the immune system and inflammatory pathways.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain, and has also been investigated for its potential as an anti-inflammatory agent. In addition, N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide has been studied for its potential use in the treatment of cancer, as well as for its ability to modulate the immune system.
Propriétés
IUPAC Name |
(E)-N-(4-acetamidophenyl)-2-methyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(12-15-6-4-3-5-7-15)18(22)20-17-10-8-16(9-11-17)19-14(2)21/h3-12H,1-2H3,(H,19,21)(H,20,22)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYJTAPKUODBEZ-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(acetylamino)phenyl]-2-methyl-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(4-methoxyphenyl)-8-methyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B3826618.png)
![[(5-ethyl-2-thienyl)methylene]malonic acid ammoniate](/img/structure/B3826622.png)
![2-chloro-N-[(phenylsulfonyl)oxy]-6,7-dihydro-1-benzothiophen-4(5H)-imine](/img/structure/B3826631.png)




![2-[ethyl(hydroxy)amino]-2-methyl-1-phenyl-1-propanone oxime](/img/structure/B3826676.png)



